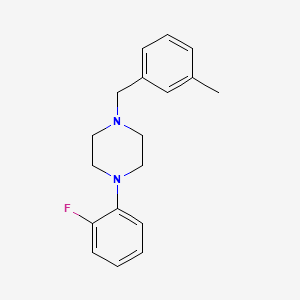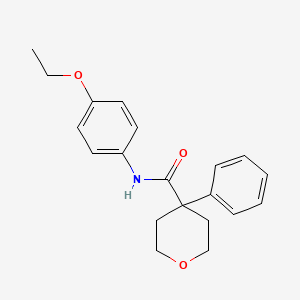
4-(4-morpholinylcarbonothioyl)phenyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-morpholinylcarbonothioyl)phenyl phenylacetate is a chemical compound with the molecular formula C19H20N2O3S. It is also known as Moroxydine, which is an antiviral agent used to treat influenza A and B viruses. This compound is a thioester derivative of phenylacetic acid and morpholine. It has been found to have a broad spectrum of antiviral activity against several viruses, including herpes simplex virus, respiratory syncytial virus, and adenovirus.
Mecanismo De Acción
Moroxydine works by inhibiting the synthesis of viral RNA. It binds to the viral polymerase enzyme, which is responsible for the replication of the virus. This prevents the virus from replicating and spreading to other cells in the body. Moroxydine has been found to be effective against several viruses, including influenza A and B viruses, herpes simplex virus, and respiratory syncytial virus.
Biochemical and Physiological Effects:
Moroxydine has been found to have a broad spectrum of antiviral activity. It has been shown to be effective against several viruses, including influenza A and B viruses, herpes simplex virus, and respiratory syncytial virus. It works by inhibiting the replication of the virus by interfering with the viral RNA synthesis. Moroxydine has been used in the treatment of influenza A and B viruses, and it has been found to be effective in reducing the duration and severity of symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Moroxydine has several advantages for use in laboratory experiments. It has a broad spectrum of antiviral activity and has been found to be effective against several viruses. It is also relatively easy to synthesize and has a low toxicity profile. However, there are some limitations to its use. It may not be effective against all strains of viruses, and it may have some side effects in certain individuals.
Direcciones Futuras
There are several future directions for research on Moroxydine. One area of research could be the development of new derivatives of Moroxydine that have improved antiviral activity. Another area of research could be the investigation of the mechanism of action of Moroxydine and how it interacts with the viral polymerase enzyme. Additionally, further studies could be conducted to determine the efficacy of Moroxydine in treating other viral infections.
Métodos De Síntesis
The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl phenylacetate involves the reaction of morpholine with carbon disulfide to form morpholine-4-carbothioamide. This intermediate is then reacted with phenylacetyl chloride to produce the final product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Aplicaciones Científicas De Investigación
The antiviral activity of Moroxydine has been extensively studied, and it has been found to be effective against a wide range of viruses. It works by inhibiting the replication of the virus by interfering with the viral RNA synthesis. Moroxydine has been used in the treatment of influenza A and B viruses, and it has been found to be effective in reducing the duration and severity of symptoms.
Propiedades
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-18(14-15-4-2-1-3-5-15)23-17-8-6-16(7-9-17)19(24)20-10-12-22-13-11-20/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOZTNZTXNZPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5661066.png)
![(3R*,4S*)-1-[(2-methyl-2H-1,2,3-benzotriazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5661072.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5661082.png)
![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5661083.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylquinolin-4(1H)-one](/img/structure/B5661095.png)
![5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5661108.png)
![(3R*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5661117.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5661124.png)


![N-[4-(aminosulfonyl)benzyl]-2-furamide](/img/structure/B5661146.png)


![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661166.png)